Product packaging for Boc-Asp(OcHx)-OH(Cat. No.:CAS No. 73821-95-1)

Boc-Asp(OcHx)-OH

Cat. No.: B1336527
CAS No.: 73821-95-1
M. Wt: 315.36 g/mol
InChI Key: NLPQIWFEEKQBBN-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Protected Amino Acid Chemistry

In the realm of peptide synthesis, protecting reactive functional groups of amino acids is paramount to prevent unwanted side reactions and ensure the formation of the desired peptide sequence. Boc-Asp(OcHx)-OH is a prime example of a protected amino acid designed for use in Boc-based solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the α-amino group, which can be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the stepwise addition of subsequent amino acids. google.comgoogle.com

The cyclohexyl ester (OcHx) protecting the side chain, however, is stable to the acidic conditions used for Boc group removal. This orthogonality of protecting groups is a cornerstone of modern chemical synthesis, enabling the selective deprotection of specific functional groups while others remain intact.

Significance in Advanced Organic Synthesis

The primary significance of this compound lies in its ability to minimize a problematic side reaction known as aspartimide formation. peptide.com This intramolecular cyclization can occur with aspartic acid residues during peptide synthesis, particularly in sequences containing Asp-Gly or Asp-Ser motifs, leading to the formation of a succinimide (B58015) derivative. peptide.com This not only reduces the yield of the desired peptide but also introduces impurities that can be difficult to remove. peptide.com

The bulky and electron-donating nature of the cyclohexyl ester in this compound sterically hinders the cyclization reaction, thereby significantly reducing the incidence of aspartimide formation. peptide.combzchemicals.com This makes it a preferred choice over other protected aspartic acid derivatives, such as those with benzyl (B1604629) (OBzl) or tert-butyl (OtBu) esters, in the synthesis of peptides prone to this side reaction.

Overview of Research Utility

The utility of this compound extends across various areas of chemical and biological research. Its primary application is in the synthesis of biologically active peptides and proteins. By enabling the efficient and high-fidelity synthesis of complex peptide chains, it facilitates research in drug discovery, protein engineering, and the development of novel biomaterials.

Furthermore, the principles of orthogonal protection embodied by this compound are fundamental to the broader field of organic synthesis, providing a robust strategy for the construction of complex molecular architectures beyond peptides.

Physicochemical Properties of this compound

Property Value
Molecular Formula C15H25NO6
Molecular Weight 315.36 g/mol echemi.comsigmaaldrich.com
Melting Point 93-95 °C echemi.com
Appearance White to off-white powder echemi.com
Purity ≥98%

| Storage Temperature | 2-8 °C or 2-30°C |

Key Protecting Groups and Their Removal

Protecting Group Abbreviation Location Cleavage Conditions
tert-Butoxycarbonyl Boc α-amino group Acidic conditions (e.g., Trifluoroacetic acid - TFA)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H25NO6 B1336527 Boc-Asp(OcHx)-OH CAS No. 73821-95-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO6/c1-15(2,3)22-14(20)16-11(13(18)19)9-12(17)21-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPQIWFEEKQBBN-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies Involving Boc Asp Ochx Oh

Role as a Protected Aspartic Acid Derivative

In peptide synthesis, the reactive side chain of aspartic acid necessitates protection to prevent undesirable reactions. Boc-Asp(OcHx)-OH serves this purpose by blocking both the α-amino group and the β-carboxyl group of the aspartic acid residue. peptide.com This dual protection is essential for directing the peptide bond formation exclusively to the α-carboxyl group and preventing side-chain modifications. peptide.com

The β-carboxyl group of the aspartic acid side chain is protected by a cyclohexyl (OcHx) ester. This choice of protecting group is strategic for several reasons. The bulky cyclohexyl group provides significant steric hindrance, which is crucial for minimizing a common and problematic side reaction known as aspartimide formation. sigmaaldrich.com This reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ser, or Asp-Phe motifs and can lead to a mixture of α- and β-coupled isomers, complicating purification and reducing the yield of the desired peptide. peptide.com

The cyclohexyl ester is significantly more stable under the acidic conditions used for Boc group removal (e.g., trifluoroacetic acid) compared to other protecting groups like the benzyl (B1604629) ester (OBzl). While the OBzl group can be partially cleaved during repeated TFA treatments in a long synthesis, the OcHx group remains intact, ensuring the integrity of the side-chain protection throughout the chain assembly process. peptide.compeptide.com The OcHx group's stability allows for the synthesis of longer peptides with a reduced risk of premature deprotection and subsequent side reactions. Final removal of the OcHx group requires treatment with a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), typically during the final cleavage of the peptide from the resin support. sigmaaldrich.compeptide.com

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups in Boc Chemistry

Protecting Group Structure Stability to TFA Resistance to Aspartimide Formation Final Cleavage Condition
Cyclohexyl (OcHx) -O-C₆H₁₁ High High sigmaaldrich.com Strong Acid (e.g., HF) sigmaaldrich.com
Benzyl (OBzl) -O-CH₂-C₆H₅ Moderate Moderate Strong Acid (e.g., HF), Hydrogenolysis peptide.com
tert-Butyl (OtBu) -O-C(CH₃)₃ Low (Cleaved by TFA) High TFA ambeed.com

The α-amino group of the aspartic acid derivative is temporarily protected by the tert-butyloxycarbonyl (Boc) group. nih.gov The Boc group is a cornerstone of one of the two major strategies in solid-phase peptide synthesis (SPPS). peptide.comamericanpeptidesociety.org Its primary function is to prevent the N-terminal amine from participating in unwanted reactions, such as self-polymerization, during the activation and coupling of the α-carboxyl group to the growing peptide chain. peptide.com

The key characteristic of the Boc group is its lability under moderately acidic conditions. seplite.comamericanpeptidesociety.org It is efficiently removed using reagents like trifluoroacetic acid (TFA), often in a solution with dichloromethane (B109758) (DCM), to expose the free amine for the next coupling step. peptide.comchempep.com This deprotection is selective, as the conditions are not harsh enough to cleave the OcHx side-chain protection or the benzyl-based linkers typically used to anchor the peptide to the resin in Boc-SPPS. peptide.comgoogle.com This differential acid stability between the temporary N-α-Boc group and the more permanent side-chain protecting groups is the foundation of the Boc/Bzl synthesis strategy. peptide.com

Side Chain Protection Strategy with Cyclohexyl Ester (OcHx)

Integration into Boc-Based Peptide Synthesis

This compound is a standard building block for introducing aspartic acid residues in peptide synthesis, particularly within the Boc-SPPS framework. sigmaaldrich.comalfa-chemistry.com Its use is well-documented in the synthesis of various peptides, including analogs of growth hormone-releasing hormone (GH-RH). google.com

The Boc-SPPS method is a cyclical process performed on a solid support or resin, such as a Merrifield or PAM resin. seplite.comchempep.com The use of this compound fits seamlessly into this workflow.

A typical cycle for incorporating an amino acid using Boc chemistry involves the following steps:

Boc Deprotection: The resin-bound peptide is treated with a solution of 20-50% TFA in DCM to remove the N-terminal Boc group, exposing the free amine as a TFA salt. seplite.compeptide.comchempep.com This step is often preceded by a short pre-wash with the same solution. chempep.com

Neutralization: The protonated amine is neutralized to the free amine using a hindered base, typically a solution of diisopropylethylamine (DIEA) in DCM or DMF. peptide.com Thorough washing with DCM and/or DMF follows to remove excess base and byproducts. chempep.com

Coupling: The incoming amino acid, such as this compound, is pre-activated and coupled to the N-terminal amine of the resin-bound peptide. peptide.com Activation is commonly achieved using carbodiimide (B86325) reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. google.com

Washing: The resin is washed extensively with solvents like DCM and DMF to remove excess reagents and soluble byproducts, ensuring the peptide-resin is ready for the next cycle. iris-biotech.de

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups (including OcHx) are removed simultaneously using a strong acid like HF. sigmaaldrich.comchempep.com

Table 2: General Protocol for a Boc-SPPS Cycle

Step Reagent(s) Purpose
1. Deprotection 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) Removal of the N-terminal Boc protecting group. peptide.comchempep.com
2. Neutralization ~5-10% Diisopropylethylamine (DIEA) in DCM or DMF Conversion of the ammonium (B1175870) salt to a free amine for coupling. peptide.com
3. Coupling Boc-amino acid + Activating Agent (e.g., DCC, HBTU, DIC) Formation of a new peptide bond.
4. Washing DMF, DCM, Isopropanol Removal of excess reagents and byproducts. chempep.com

While SPPS is the dominant methodology for peptide synthesis, this compound is also utilized in classical solution-phase synthesis. This approach is often employed for the production of short peptides or for the synthesis of protected peptide fragments that can be later joined together in a convergent synthesis strategy. ucl.ac.uk In solution-phase synthesis, the protection offered by the Boc and OcHx groups serves the same fundamental purpose of directing the reaction and preventing side reactions. The improved solubility of the cyclohexyl ester derivative in organic solvents can be an advantage in this context. chemimpex.com Solution-phase methods are also relevant for the synthesis of cyclic peptides, where this compound can be incorporated into a linear precursor before on-resin or in-solution cyclization. google.com

Solid-Phase Peptide Synthesis (SPPS) Protocols

Optimization of Coupling Reactions

Efficient coupling is critical to the success of peptide synthesis. When using this compound, the coupling reaction can be optimized by careful selection of reagents and conditions. The choice of solvent is important to ensure the solubility of both the protected amino acid and the growing peptide chain on the resin; mixtures of DMF and DCM are common.

To enhance the efficiency of the peptide bond formation, especially when coupling to sterically hindered residues, carbodiimide-based activators like DCC or DIC are frequently used in combination with additives. The addition of HOBt or HATU can accelerate the coupling rate and suppress racemization. peptide.com In a documented manual SPPS protocol for a GH-RH analog, this compound was successfully coupled using DIC in a DMF-DCM solvent mixture. google.com

A crucial consideration during optimization is the potential for aspartimide formation. While the OcHx group significantly reduces this side reaction, it is not entirely eliminated, especially under harsh conditions. For instance, using elevated temperatures to overcome difficult couplings can increase the formation of aspartimide even with the cyclohexyl protecting group. nih.gov Therefore, optimizing coupling reactions often involves finding a balance between achieving complete acylation and avoiding conditions that promote side reactions.

Reagents and Conditions for Asp(OcHx) Incorporation

The successful incorporation of the Asp(OcHx) residue into a peptide sequence relies on the activation of its free carboxyl group. This is typically achieved using standard coupling agents common in Boc-based solid-phase peptide synthesis. Carbodiimide-based activators, such as dicyclohexylcarbodiimide (DCC), are frequently employed to facilitate the formation of the amide bond. To enhance coupling efficiency, particularly for sterically hindered residues, and to suppress racemization, additives like 1-hydroxybenzotriazole (HOBt) are often included in the reaction mixture. peptide.com The reaction is typically carried out in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). researchgate.net Temperature control, often between 0°C and 25°C, is crucial to minimize potential side reactions like racemization. vulcanchem.com

Reagent/ConditionPurposeCommon Examples
Coupling Agent Activates the C-terminal carboxyl group for amide bond formation.Dicyclohexylcarbodiimide (DCC)
Additive Suppresses racemization and enhances coupling speed.1-Hydroxybenzotriazole (HOBt)
Solvent Solubilizes reactants and facilitates the reaction.Dichloromethane (DCM), Dimethylformamide (DMF)
Temperature Controls reaction rate and minimizes side reactions.0°C to 25°C

Minimization of Aspartimide Formation

A significant challenge in the synthesis of peptides containing aspartic acid is the formation of a stable five-membered ring side-product known as an aspartimide. peptide.comiris-biotech.de This intramolecular cyclization occurs between the backbone amide nitrogen and the side-chain carboxyl group, particularly under the basic or acidic conditions encountered during peptide synthesis. peptide.comiris-biotech.de The resulting aspartimide can lead to several unwanted by-products, including the desired peptide's α- and β-isomers and their epimers, which are often difficult to separate from the target peptide. iris-biotech.deiris-biotech.de

Prevention of Aspartimide-Related By-products

The use of a bulky side-chain protecting group is a key strategy to physically block the intramolecular cyclization that leads to aspartimide formation. iris-biotech.dersc.org The cyclohexyl (OcHx) ester in this compound serves this purpose effectively. peptide.com The steric hindrance provided by the cyclohexyl ring shields the β-carboxyl group, making it less susceptible to nucleophilic attack by the backbone amide nitrogen. peptide.comnih.gov This steric shielding significantly reduces the rate of aspartimide formation compared to less bulky protecting groups, which is especially critical in sequences prone to this side reaction, such as Asp-Gly, Asp-Ser, and Asp-Asn motifs. peptide.com Studies have shown that using the cyclohexyl ester for aspartyl protection can reduce aspartimide formation to less than 2% under standard peptide synthesis conditions. nih.gov

Comparison with Other Aspartic Acid Protecting Groups (e.g., OBzl, OtBu)

The choice of the side-chain protecting group for aspartic acid has a profound impact on the success of peptide synthesis, primarily concerning the prevention of aspartimide formation. The cyclohexyl (OcHx) ester offers distinct advantages over other commonly used groups like the benzyl (OBzl) and tert-butyl (OtBu) esters. nih.gov

The benzyl ester (OBzl) is more susceptible to both acidic and basic conditions compared to the OcHx group. nih.gov Research using a model tetrapeptide demonstrated that the benzyl-protected peptide formed aspartimide at a rate approximately three times faster in HF-anisole than the corresponding cyclohexyl ester-protected peptide. nih.gov In the presence of a tertiary amine base, the cyclohexyl-protected peptide showed a 170-fold reduction in imide formation compared to the benzyl-protected version. nih.gov

The tert-butyl ester (OtBu) , commonly used in Fmoc chemistry, is also prone to aspartimide formation under the basic conditions required for Fmoc group removal. iris-biotech.depeptide.com While strategies exist to mitigate this, such as adding acids to the piperidine (B6355638) deprotection solution, the inherent stability of the OcHx group in Boc chemistry provides a more robust solution from the outset. peptide.comnih.gov The OcHx group's high stability under the acidic conditions used for Boc deprotection (e.g., TFA) prevents premature side-chain deprotection, a problem that can occur with more acid-labile groups.

FeatureThis compoundBoc-Asp(OBzl)-OHBoc-Asp(OtBu)-OH
Protecting Group Cyclohexyl ester (OcHx)Benzyl ester (OBzl)tert-Butyl ester (OtBu)
Resistance to Aspartimide Formation High nih.govModerate to Low nih.govModerate vulcanchem.com
Stability to TFA (Boc Deprotection) High Moderate Moderate
Final Cleavage Conditions Strong acid (e.g., HF) peptide.comCatalytic Hydrogenolysis, Strong Acid TFA peptide.com
Primary Synthesis Strategy Boc-SPPSBoc-SPPSPrimarily Fmoc-SPPS

Cleavage and Deprotection Strategies

The orthogonal nature of the Boc and OcHx protecting groups allows for their selective removal under different conditions, which is fundamental to the successful completion of peptide synthesis.

Acid-Labile Nature of Boc Group for N-alpha Deprotection

The N-alpha-tert-butyloxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis due to its stability under a range of conditions and its susceptibility to cleavage under specific acidic conditions. organic-chemistry.orgamericanpeptidesociety.org The deprotection of the Boc group is an acid-catalyzed carbamate (B1207046) hydrolysis. fishersci.co.uk It is typically achieved by treating the peptide-resin with a strong acid such as neat trifluoroacetic acid (TFA) or TFA diluted in a solvent like dichloromethane (DCM). fishersci.co.ukwikipedia.org The reaction is generally rapid and occurs at room temperature. fishersci.co.uk The mechanism involves protonation of the Boc group, leading to the formation of a stable tert-butyl cation and the release of the free amine after decarboxylation. chemistrysteps.com Scavengers, such as anisole, are sometimes added to trap the liberated tert-butyl cations and prevent the alkylation of sensitive amino acid residues like tryptophan or methionine. organic-chemistry.orgwikipedia.org

Compatibility of Cyclohexyl Ester Side Chain Protection with Cleavage Reagents (e.g., HF)

A critical advantage of the cyclohexyl ester protecting group in Boc-SPPS is its stability under the acidic conditions used to remove the N-terminal Boc group at each cycle. google.com The OcHx group remains intact during repeated treatments with TFA, ensuring the side chain remains protected throughout the elongation of the peptide chain.

For the final step of the synthesis, which involves cleaving the completed peptide from the resin support and removing all side-chain protecting groups, a much stronger acid is required. Anhydrous hydrogen fluoride (HF) is a common and effective reagent for this purpose in Boc-based synthesis. google.com The cyclohexyl ester is stable enough to withstand intermediate steps but is efficiently cleaved by HF. nih.gov This compatibility allows for a global deprotection strategy where the peptide is liberated from the resin and all side chains are deprotected simultaneously. However, it is noted that while HF is effective, other strong acid reagents like trifluoromethanesulfonic acid (TFMSA) may not efficiently remove the OcHx group. thermofisher.compeptide.com Therefore, HF remains the preferred reagent for the final cleavage when using this compound.

Considerations for Complete Deprotection and Resin Cleavage

The final step in solid-phase peptide synthesis (SPPS) utilizing this compound involves the simultaneous cleavage of the completed peptide chain from the resin support and the removal of all side-chain protecting groups. Due to the high stability of the cyclohexyl (OcHx) ester, this process requires strong acidic conditions, which must be carefully optimized to ensure complete deprotection while minimizing degradation of the peptide product.

The primary reagent for this final cleavage step is anhydrous hydrogen fluoride (HF). nih.gov Alternative strong acids, such as trifluoromethanesulfonic acid (TFMSA), can also be used, although their efficacy in removing the OcHx group may be limited. peptide.comthermofisher.com A critical consideration is the control of temperature; cleavage reactions involving Asp(OcHx) are typically performed at reduced temperatures (0–5 °C) to suppress acid-catalyzed side reactions, most notably the formation of aspartimide. peptide.com

Aspartimide formation occurs when the side-chain carboxyl group of aspartic acid cyclizes onto the backbone nitrogen, which can lead to a mixture of the desired α-peptide and the undesired β-peptide isomer. peptide.com The use of the sterically bulkier OcHx group significantly reduces the propensity for this side reaction compared to the more common benzyl (Bzl) ester protection. peptide.com

Detailed Research Findings

The selection of the cleavage cocktail—the strong acid combined with a mixture of scavengers—is dictated by the amino acid composition of the peptide. Scavengers are crucial for trapping reactive cationic species generated during deprotection, which can otherwise lead to irreversible modification of sensitive residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). sigmaaldrich.com

Anhydrous HF is considered the most effective reagent for cleaving peptides containing Asp(OcHx) residues from the resin. Standard "high HF" cleavage protocols typically involve treating the peptide-resin with a mixture of HF and a scavenger, such as anisole, for 45-60 minutes at approximately 0°C. nih.govchempep.com For peptides containing particularly sensitive residues or those prone to side reactions, a two-step "low-high" HF procedure may be employed. This method uses a lower concentration of HF in the first step to remove more labile protecting groups under milder conditions before proceeding to the final high-concentration HF cleavage.

While TFMSA is a viable alternative to the highly toxic HF and does not require specialized equipment, research indicates it is not efficient at removing the OcHx group. peptide.comthermofisher.com This can lead to incomplete deprotection and a heterogeneous final product. Therefore, for peptides synthesized with this compound, HF cleavage is the recommended method for achieving complete and clean deprotection.

Below are data tables summarizing common cleavage cocktails and key considerations for the deprotection of peptides containing this compound.

Table 1: Comparison of Strong Acid Cleavage Reagents for this compound

ReagentTypical ConditionsEfficacy on OcHx GroupKey Considerations
Anhydrous Hydrogen Fluoride (HF) 90% HF, 10% Anisole; 0-5°C, 1-2 hoursHigh Most effective and preferred method. nih.gov Requires specialized, corrosion-resistant apparatus due to high toxicity and reactivity.
Trifluoromethanesulfonic Acid (TFMSA) TFMSA/TFA/Thioanisole; 0-5°C, 1-2 hoursLow / Inefficient Not recommended for complete deprotection of OcHx-protected peptides. peptide.comthermofisher.com Does not require special apparatus but is highly corrosive.

Table 2: Common Scavengers for HF Cleavage in Boc-SPPS

ScavengerTarget Residue(s)Typical Concentration (in Cleavage Mix)Function
Anisole Trp, Tyr, Met, Glu~10%Prevents alkylation by trapping carbocations (e.g., tert-butyl cations). sigmaaldrich.com Can prevent anisylation of glutamic acid. peptide.com
Thioanisole Trp, Cys5-10%A soft nucleophile that helps prevent reattachment of protecting groups and reduces sulfoxide (B87167) formation.
p-Cresol Trp, Tyr5-10%Acts as a scavenger for various reactive species.
Dimethyl Sulfide (DMS) Met, Trp1-2%Reduces methionine sulfoxide back to methionine and protects tryptophan. sigmaaldrich.com
1,2-Ethanedithiol (EDT) Trp, Cys1-2.5%A common scavenger for trapping cations, particularly useful when Cys is present.

Applications in Peptide Science and Medicinal Chemistry

Development of Therapeutic Peptides and Peptidomimetics

The development of new therapeutic peptides and peptidomimetics often relies on the use of specialized amino acid building blocks to enhance properties such as stability, potency, and selectivity. sigmaaldrich.comnih.gov Boc-Asp(OcHx)-OH plays a significant role in this arena through its application as a chiral building block, its use in constructing combinatorial libraries, and its contribution to the design of peptide analogs with improved biological profiles. sigmaaldrich.comnih.govgoogle.com

As a derivative of the naturally occurring L-aspartic acid, this compound serves as a fundamental chiral building block in peptide synthesis. sigmaaldrich.com Its defined stereochemistry is essential for creating peptides that can interact specifically with biological targets, which are themselves chiral. sigmaaldrich.com The use of such chiral building blocks is fundamental to the development of therapeutic peptides and peptidomimetics. sigmaaldrich.com Unnatural amino acids and their derivatives are increasingly utilized to create novel therapeutic agents with improved properties. sigmaaldrich.comnih.gov

A key advantage of using the cyclohexyl ester for side-chain protection is its stability under the acidic conditions required to remove the Boc group, such as treatment with trifluoroacetic acid (TFA). google.com This orthogonal protection strategy allows for the selective deprotection of the α-amino group for chain elongation while the β-carboxyl group remains protected, preventing unwanted side reactions.

Combinatorial chemistry is a powerful tool for the discovery of new drug candidates. The synthesis of peptide libraries, in particular, allows for the rapid screening of a vast number of compounds for biological activity. google.comgoogle.com this compound is a valuable component in the construction of these libraries, especially in solid-phase peptide synthesis (SPPS). google.comgoogle.com

The stability of the OcHx group is a significant benefit in the assembly of complex peptide libraries where multiple coupling and deprotection cycles are required. This stability helps to minimize the formation of aspartimide, a common side reaction that can occur with aspartic acid residues, particularly in sequences like Asp-Gly or Asp-Ser. The reduction of this side reaction leads to a higher purity and yield of the desired peptides within the library.

FeatureDescriptionReference
Protecting Group Tert-butyloxycarbonyl (Boc) on α-amino group; Cyclohexyl (OcHx) on β-carboxyl group.
Key Advantage Minimizes aspartimide formation during peptide synthesis.
Application Solid-Phase Peptide Synthesis (SPPS) of complex peptides and combinatorial libraries. google.comgoogle.com

The strategic incorporation of modified amino acids is a common strategy to enhance the biological properties of peptides, such as resistance to enzymatic degradation, improved receptor binding, and better pharmacokinetic profiles. nih.gov this compound can be used in the synthesis of peptide analogs where the modification of the aspartic acid side chain is desired.

For instance, the cyclohexyl group, being more sterically hindered than a simple methyl or ethyl ester, can influence the local conformation of the peptide backbone. This can lead to analogs with altered three-dimensional structures and, consequently, different biological activities. Research has shown that cyclohexyl esters can stabilize extended peptide conformations. The synthesis of analogs of biologically active peptides, such as cecropin (B1577577) A, has utilized this compound to ensure the integrity of the side chain during synthesis.

Construction of Combinatorial Libraries

Research on Peptide Structure-Activity Relationships

Understanding the relationship between a peptide's structure and its biological activity is fundamental to rational drug design. This compound serves as a valuable tool in these studies by allowing for precise modifications to peptide sequences.

The conformation of a peptide is critical to its biological function. The introduction of constrained or bulky protecting groups can have a significant impact on the conformational stability of a peptide. The cyclohexyl group of this compound can act as a conformational restraint, influencing the folding of the peptide chain. nih.gov

ParameterInfluence of Side-Chain Modification
Peptide Conformation Can be altered by sterically demanding protecting groups.
Hydrodynamic Drag May increase with more elongated conformations.
Self-Affinity Can be affected by changes in conformational stability.

By strategically placing this compound within a peptide sequence during synthesis, researchers can create a series of analogs to probe the importance of the aspartic acid residue at a specific position. The subsequent deprotection of the cyclohexyl group can be performed under specific conditions, allowing for further modifications at that site.

This approach enables the systematic exploration of how changes in charge, hydrophobicity, or steric bulk at a particular position affect the peptide's interaction with its biological target. For example, comparing the activity of a peptide containing Asp(OcHx) with one containing a free aspartic acid or an aspartic acid with a different ester group can provide valuable insights into the structure-activity relationship. This methodical approach is crucial for optimizing the biological activity of therapeutic peptides. nih.gov

Influence on Conformational Stability of Peptides

Specific Examples of Peptide Synthesis Incorporating this compound

The utility of this compound is best illustrated through its application in the synthesis of specific and biologically important peptides. The cyclohexyl ester provides robust protection of the aspartic acid side-chain carboxyl group, minimizing the formation of aspartimide-related side products, a common challenge in solid-phase peptide synthesis (SPPS).

Synthesis of Naturally Occurring Peptides (e.g., Cecropin A)

Cecropin A is a naturally occurring antimicrobial peptide, first isolated from the Cecropia moth, that exhibits potent activity against both Gram-positive and Gram-negative bacteria. sb-peptide.com The chemical synthesis of Cecropin A and its analogs has been a significant area of research to understand its structure-activity relationship and to develop new therapeutic agents.

Synthesis of Modified Peptides (e.g., γ-Carboxyglutamic Acid-Containing Peptides)

The application of this compound extends to the synthesis of modified peptides containing non-standard amino acids, such as γ-carboxyglutamic acid (Gla). Gla-containing peptides are crucial for various biological processes, including blood coagulation and the prevention of vascular calcification.

The synthesis of these peptides presents a significant challenge due to the unique structure of Gla. Researchers have found that using a di-cyclohexyl protected Boc-Gla derivative, specifically Boc-Gla(OcHx)2-OH, is effective in the Boc-based solid-phase peptide synthesis of Gla-containing peptides. researchgate.netnih.gov This strategy leverages the stability of the cyclohexyl protecting groups during the peptide chain assembly. These protecting groups can then be quantitatively removed during the final hydrogen fluoride (B91410) (HF) cleavage step without causing decarboxylation of the Gla residue. researchgate.netnih.gov This methodology has been successfully applied to the total chemical synthesis of human matrix Gla protein (MGP), an 84-amino acid protein containing five Gla residues. nih.gov In this synthesis, Boc-Asp(O-cyclohexyl)-OH was also utilized for the standard aspartic acid residues. nih.gov

Peptides for Vaccine Delivery Systems

The development of effective and safe vaccine delivery systems is a major focus in modern medicine. Peptide-based vaccines are a promising technology, but they often require adjuvants to enhance their immunogenicity. nih.gov this compound has been incorporated into the synthesis of peptide components for these advanced vaccine delivery systems.

In one approach, a lead vaccine candidate was synthesized that included a B-cell epitope, a T-helper cell epitope, and a self-adjuvanting poly(hydrophobic amino acid) unit. nih.gov During the solid-phase peptide synthesis of this complex branched peptide, this compound was one of the protected amino acids used. nih.gov The resulting vaccine candidate was able to stimulate the production of highly opsonic antibodies in mice without inducing an undesirable inflammatory response. nih.gov This highlights the role of precise peptide synthesis, facilitated by reagents like this compound, in constructing sophisticated and effective vaccine platforms.

Contribution to Drug Discovery Research

The ability to synthesize complex and pure peptides using tools like this compound directly impacts drug discovery research by enabling the creation of novel molecular entities for screening and optimization.

Identification and Optimization of Lead Compounds

Drug discovery is a lengthy and complex process that begins with the identification of "hit" compounds, which show activity against a biological target. upmbiomedicals.combiobide.com These hits are then optimized to become "lead" compounds with improved potency, selectivity, and pharmacokinetic properties. upmbiomedicals.combiobide.com Peptide synthesis plays a crucial role in this process by allowing for the systematic modification of peptide structures to understand structure-activity relationships (SAR).

The use of this compound and other protected amino acids allows medicinal chemists to create libraries of peptide analogs. By systematically substituting amino acids or modifying their side chains, researchers can identify the key residues responsible for a peptide's biological activity. This iterative process of synthesis and biological testing is fundamental to lead optimization. High-throughput screening of these peptide libraries against therapeutic targets can accelerate the discovery of promising new drug candidates. southernresearch.org

Development of Molecular Probes for Biological Systems

Molecular probes are essential tools for studying biological systems. These can be peptides or other molecules that are designed to interact with specific proteins or pathways, often with a reporter tag for detection. The synthesis of such probes requires precise control over their chemical structure.

The principles of peptide synthesis, employing protected amino acids like this compound, are directly applicable to the creation of sophisticated molecular probes. For instance, peptides can be synthesized with specific modifications that allow for the attachment of fluorescent dyes or other labels. These labeled peptides can then be used to visualize cellular processes or to quantify protein-protein interactions. The ability to produce pure, well-defined peptide probes is critical for obtaining reliable and interpretable data in biological research.

Impact on Novel Therapeutic Strategies

The unique structural characteristics of this compound, a protected derivative of the amino acid aspartic acid, position it as a valuable building block in the development of innovative therapeutic strategies. guidechem.com Its primary role in peptide synthesis allows for the creation of complex and modified peptides with potential applications in medicine.

The incorporation of this compound into peptide chains is a key step in the synthesis of peptidomimetics. guidechem.comsigmaaldrich.com These are compounds that mimic natural peptides but often exhibit improved stability, better bioavailability, and increased selectivity for their biological targets. sigmaaldrich.com The development of peptidomimetics is a well-established approach in the pursuit of new anti-infective drugs and other therapeutic agents. nih.gov

Research has demonstrated the utility of this compound in synthesizing peptides for various therapeutic and research applications. For instance, it has been used in the creation of GHRH (Growth Hormone-Releasing Hormone) agonists, which are being investigated for the treatment of ischemic disorders. google.com Additionally, this compound is instrumental in the synthesis of peptides used to study protein-protein interactions and enzyme-substrate interactions, which are fundamental processes in many diseases. The ability to create peptides with specific biological activities opens avenues for developing novel treatments for a range of conditions.

One of the significant advantages of using this compound is the stability it imparts to the resulting peptide. The cyclohexyl (OcHx) ester protecting group minimizes a common side reaction known as aspartimide formation, which can compromise the purity and yield of the desired peptide, especially in sequences containing aspartic acid followed by small amino acids like glycine. This enhanced stability is crucial for the development of therapeutic peptides that require a longer half-life in the body to be effective.

Furthermore, the strategic use of this compound allows for the creation of diverse peptide libraries. guidechem.com These libraries, containing a multitude of different peptide sequences, can be screened to identify new drug candidates with high affinity and specificity for a particular biological target. guidechem.com This approach accelerates the discovery of novel therapeutics. guidechem.comsigmaaldrich.com

The table below summarizes the key features of this compound and its impact on therapeutic strategies.

FeatureImpact on Therapeutic StrategiesResearch Findings
Protected Amino Acid Enables the controlled, stepwise synthesis of complex peptides and peptidomimetics. guidechem.comUtilized in the solid-phase synthesis of GHRH agonists and other biologically active peptides. google.com
Cyclohexyl (OcHx) Ester Protection Minimizes aspartimide formation, leading to higher purity and yield of target peptides. This enhances the stability of the final therapeutic product. The OcHx group is more resistant to certain reaction conditions compared to other protecting groups like benzyl (B1604629) esters, reducing the risk of unwanted side reactions.
Boc Protecting Group Allows for a well-established and reliable method for peptide synthesis (Boc chemistry). google.comThe Boc group is stable under various conditions but can be removed selectively, which is essential for building long peptide chains.
Chiral Building Block Facilitates the creation of peptides with specific three-dimensional structures, which is critical for their biological activity and interaction with target molecules. guidechem.comsigmaaldrich.comUsed to construct peptides with defined conformations to study protein interactions and enzyme inhibition.

Advanced Research Perspectives and Future Directions

Innovations in Synthesis Techniques Utilizing Boc-Asp(OcHx)-OH

The primary application of this compound is in solid-phase peptide synthesis (SPPS). Its cyclohexyl ester (OcHx) protecting group offers significant advantages, notably the minimization of aspartimide formation, a common side reaction in peptide synthesis, especially in sequences containing Asp-Gly or Asp-Ser. Research has consistently shown that the OcHx group's stability under the acidic conditions required for Boc group removal leads to higher peptide yields and purity.

Expanding the Scope of Peptide Libraries

The ability to synthesize high-purity peptides with this compound as a key building block is crucial for the creation of diverse peptide libraries. These libraries are instrumental in drug discovery and the study of protein-protein interactions. guidechem.com By incorporating this compound, researchers can generate extensive collections of peptides with varied sequences and functionalities.

Future efforts in this area will likely involve the use of this compound in combinatorial synthesis approaches to generate even larger and more complex peptide libraries. justia.com This will enable the high-throughput screening of vast numbers of peptides to identify candidates with specific biological activities, such as novel therapeutic agents or diagnostic tools. The stability imparted by the OcHx group is particularly beneficial for creating libraries of peptides intended for applications requiring long-term stability.

Emerging Roles in Chemical Biology and Material Science

Beyond its established role in peptide synthesis, this compound is finding new applications in the broader fields of chemical biology and material science. In chemical biology, it is used to synthesize peptides that act as probes to investigate biological processes. dataintelo.com For instance, peptides containing this modified amino acid can be used to study enzyme mechanisms and protein-protein interactions with greater precision due to the reduced risk of structural artifacts arising from synthesis side reactions. dataintelo.com

In material science, the unique properties of this compound are being explored for the development of novel biomaterials. chemimpex.com Peptides and peptidomimetics incorporating this compound can be designed to self-assemble into well-defined nanostructures, such as hydrogels and nanofibers. These materials have potential applications in tissue engineering, drug delivery, and biosensors. chemimpex.com The cyclohexyl group can influence the packing and mechanical properties of these materials, offering a way to fine-tune their characteristics for specific applications.

Application AreaRole of this compoundPotential Future Directions
Chemical Biology Synthesis of peptide probes for studying biological processes. dataintelo.comDevelopment of more sophisticated probes for in vivo imaging and diagnostics.
Material Science Component of self-assembling peptides for biomaterial fabrication. chemimpex.comCreation of "smart" materials that respond to environmental stimuli.
Biotechnology Used in the production of bioconjugates for biosensors and drug delivery. chemimpex.comEngineering of novel protein-polymer conjugates with enhanced functionalities.

Computational Studies and Rational Design of Peptidomimetics

Computational methods are playing an increasingly important role in the design of novel peptides and peptidomimetics. These in silico approaches allow researchers to predict the structural and functional properties of peptides before they are synthesized, saving time and resources. plos.org Computational studies involving peptides containing cyclohexyl-modified amino acids, such as those derived from this compound, are helping to elucidate how these modifications influence peptide conformation and stability. researchgate.net

The future of this field lies in the development of more accurate predictive models that can guide the rational design of peptidomimetics with desired therapeutic properties. biorxiv.org By combining computational screening with experimental validation, researchers can accelerate the discovery of new drug candidates. For example, computational models can be used to design cyclic peptides with enhanced cell permeability and resistance to enzymatic degradation, properties that are often improved by the incorporation of non-natural amino acids like the one derived from this compound. plos.org

Green Chemistry Approaches in this compound Synthesis and Utilization

The pharmaceutical and chemical industries are facing increasing pressure to adopt more environmentally friendly practices. biotage.com In the context of peptide synthesis, this has led to a focus on "green chemistry" approaches aimed at reducing the use of hazardous solvents and reagents. nih.govacs.org Traditional peptide synthesis, including processes utilizing this compound, often relies on solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are considered hazardous. biotage.com

Research is actively exploring greener alternatives to these solvents. tandfonline.com Studies have investigated the use of more benign solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) in solid-phase peptide synthesis. biotage.com While challenges remain in optimizing reaction conditions for these new solvent systems, the development of green protocols for the synthesis and utilization of this compound is a key area of future research. rsc.org This includes not only the replacement of hazardous solvents but also the development of more atom-economical synthetic routes and the use of recyclable reagents and catalysts. The goal is to make the entire lifecycle of this important building block more sustainable. nih.gov

Q & A

Basic: What are the key considerations when using Boc-Asp(OcHx)-OH in solid-phase peptide synthesis (SPPS)?

Methodological Answer:
this compound is a tert-butoxycarbonyl (Boc)-protected aspartic acid derivative with a cyclohexyl ester group. Its primary role in SPPS is to prevent undesired side reactions during peptide chain elongation. Key considerations include:

  • Protection Strategy : The Boc group requires acidic deprotection (e.g., trifluoroacetic acid), while the cyclohexyl ester remains stable under these conditions, enabling selective cleavage .
  • Coupling Conditions : Use carbodiimide-based activators (e.g., DCC or HOBt) to enhance coupling efficiency, particularly for sterically hindered residues. Monitor reaction progress via Kaiser test or HPLC .
  • Solubility : Optimize solvent choice (e.g., DMF or dichloromethane) to balance solubility of this compound and the growing peptide resin .

Advanced: How can researchers optimize the coupling efficiency of this compound in sterically hindered environments?

Methodological Answer:
Steric hindrance often arises in branched or cyclic peptide systems. Strategies to improve coupling include:

  • Activation Methods : Replace standard carbodiimides with uronium salts (e.g., HATU or PyBOP), which generate more reactive intermediates .
  • Temperature Control : Perform couplings at 0–4°C to reduce racemization while maintaining reactivity .
  • Additives : Incorporate 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve yields. Validate optimization via LC-MS and comparative kinetic studies .

Basic: What analytical techniques are recommended for confirming the purity and identity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the presence of Boc (tert-butyl signals at ~1.4 ppm) and cyclohexyl ester (multiplet signals between 1.2–2.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area under the curve) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring the observed mass matches the theoretical value (C15_{15}H25_{25}NO6_6, MW 315.36 g/mol) .

Advanced: What strategies mitigate racemization during the incorporation of this compound into peptide chains?

Methodological Answer:
Racemization at the aspartic acid α-carbon is a critical concern. Mitigation approaches include:

  • Low-Temperature Synthesis : Conduct couplings at 0–4°C to slow base-catalyzed racemization .
  • Additive Selection : Use azide or oxyma additives instead of HOBt, which reduce racemization by minimizing epimerization pathways .
  • Post-Synthesis Analysis : Employ chiral HPLC or capillary electrophoresis to quantify D/L-Asp content. Compare results with synthetic standards .

Basic: How does the cyclohexyl ester group in this compound influence its solubility in organic solvents compared to other ester derivatives?

Methodological Answer:
The cyclohexyl ester enhances solubility in non-polar solvents (e.g., dichloromethane or THF) due to its hydrophobic aliphatic structure. Comparative studies show:

  • Solubility Testing : Dissolve this compound in 10 mL solvents (e.g., DMF, DCM, THF) and measure saturation points gravimetrically.
  • Data Interpretation : Cyclohexyl esters typically exhibit 20–30% higher solubility in DCM than methyl or benzyl esters, facilitating SPPS in low-polarity matrices .

Advanced: What computational modeling approaches predict the stability of this compound under varying pH conditions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model the compound in explicit solvent (e.g., water or methanol) at pH 2–10 to assess ester hydrolysis rates. Track bond dissociation energies for the Boc and cyclohexyl groups .
  • pKa Calculations : Use software like MarvinSketch to predict protonation states of the aspartic acid carboxyl and amino groups, correlating with experimental stability data from UV-Vis or NMR kinetics .
  • Validation : Compare computational predictions with empirical stability assays (e.g., incubate this compound in buffers and quantify degradation via HPLC) .

Basic: How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

  • Storage Conditions : Store at –20°C in airtight, desiccated containers to minimize hydrolysis of the ester group.
  • Stability Monitoring : Perform periodic HPLC analysis (e.g., every 6 months) to detect degradation products like free aspartic acid or Boc-deprotected derivatives .
  • Handling Protocols : Work under anhydrous conditions (argon atmosphere) during weighing and dissolution to prevent moisture-induced side reactions .

Advanced: What orthogonal protection schemes integrate this compound into multi-step syntheses of complex glycopeptides?

Methodological Answer:

  • Dual Protection Strategies : Pair Boc (acid-labile) with Fmoc (base-labile) groups on other residues. For example, use Fmoc-Lys(Boc)-OH alongside this compound to enable sequential deprotection .
  • Selective Deprotection : Remove the Boc group with TFA (20% in DCM) while retaining acid-labile glycans. Validate via FT-IR monitoring of N-H stretches post-deprotection .
  • Case Study : A 2023 study demonstrated successful synthesis of a sialylated glycopeptide using this approach, achieving >90% yield after HPLC purification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.